

# (S)-AL-8810: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: (S)-AL-8810

Cat. No.: B121417

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**(S)-AL-8810** is a potent and selective antagonist of the Prostaglandin F<sub>2</sub> $\alpha$  (FP) receptor. This technical guide provides an in-depth overview of its chemical structure, properties, and pharmacological activity for researchers, scientists, and drug development professionals.

## Chemical Structure and Properties

**(S)-AL-8810** is a synthetic analog of prostaglandin F<sub>2</sub> $\alpha$  (PGF<sub>2</sub> $\alpha$ ). Its chemical structure is characterized by a cyclopentane ring with two hydroxyl groups, an aliphatic carboxylic acid side chain, and a substituted aromatic side chain.

Chemical Identifiers

Property	Value
IUPAC Name	(5Z)-7-[(1R,2R,3S,5S)-2-[(1E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxy-1-propen-1-yl]-3-fluoro-5-hydroxycyclopentyl]-5-heptenoic acid
Molecular Formula	C <sub>24</sub> H <sub>31</sub> FO <sub>4</sub>
Molecular Weight	402.50 g/mol
CAS Number	1224444-55-6
SMILES	O--INVALID-LINK--/C=C/[C@@H]3--INVALID-LINK--O">C@HC/C=C\CCCC(O)=O

| InChI | InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,(H,28,29)/b3-1-,12-11+/t19-,20-,21+,22+,23+/m1/s1 |

#### Physical Properties

Property	Value	Source
Physical Form	Crystalline solid	<a href="#">[1]</a>

| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: Miscible, PBS (pH 7.2): 0.05 mg/mL | [\[1\]](#) |

## Pharmacological Properties

**(S)-AL-8810** is a selective antagonist of the prostaglandin F<sub>2α</sub> (FP) receptor, a G-protein coupled receptor. It exhibits competitive antagonism at the FP receptor, thereby inhibiting the signaling cascade initiated by the endogenous ligand, PGF<sub>2α</sub>.[\[2\]](#)[\[3\]](#)

## Mechanism of Action

The primary mechanism of action of **(S)-AL-8810** is the blockade of the FP receptor. Activation of the FP receptor by PGF<sub>2α</sub> typically leads to the activation of the Gq alpha subunit of the

associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses. **(S)-AL-8810** competitively binds to the FP receptor, preventing PGF2 $\alpha$  from initiating this signaling cascade.[2]

Interestingly, some studies have revealed that AL-8810 can act as a biased agonist.[4] While it antagonizes the canonical Gq-mediated pathway, it has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2, through a mechanism involving the transactivation of the epidermal growth factor receptor (EGFR).[4][5] This biased signaling is independent of PKC and involves Src kinase and the shedding of EGF.[4][5]

## Quantitative Pharmacological Data

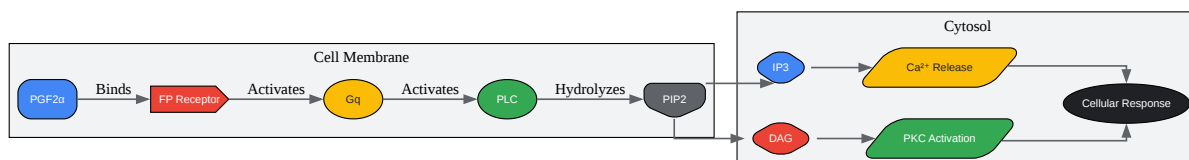
The antagonist potency of **(S)-AL-8810** has been characterized in various in vitro systems. The following table summarizes key quantitative data.

Parameter	Cell Line/System	Value	Reference
K <sub>i</sub>	A7r5 rat thoracic aorta smooth muscle cells	426 ± 63 nM	[3]
pA <sub>2</sub>	A7r5 rat thoracic aorta smooth muscle cells	6.68 ± 0.23	[3]
pA <sub>2</sub>	Swiss mouse 3T3 fibroblasts	6.34 ± 0.09	[3]
EC <sub>50</sub> (agonist activity)	A7r5 rat thoracic aorta smooth muscle cells	261 ± 44 nM (E <sub>max</sub> = 19%)	[3]
EC <sub>50</sub> (agonist activity)	Swiss mouse 3T3 fibroblasts	186 ± 63 nM (E <sub>max</sub> = 23%)	[3]
K <sub>i</sub>	Mouse 3T3 cells	0.2 ± 0.06 μM	[2]
K <sub>i</sub>	Rat A7r5 cells	0.4 ± 0.1 μM	[2]
K <sub>i</sub>	Human cloned ciliary body-derived FP receptor	1.9 ± 0.3 μM	[2]
K <sub>i</sub>	Human trabecular meshwork (h-TM) cells	2.6 ± 0.5 μM	[2]
K <sub>i</sub>	Human ciliary muscle (h-CM) cells	5.7 μM	[2]

**(S)-AL-8810** demonstrates high selectivity for the FP receptor over other prostanoid receptors, such as TP, DP, EP<sub>2</sub>, and EP<sub>4</sub> receptors.[3]

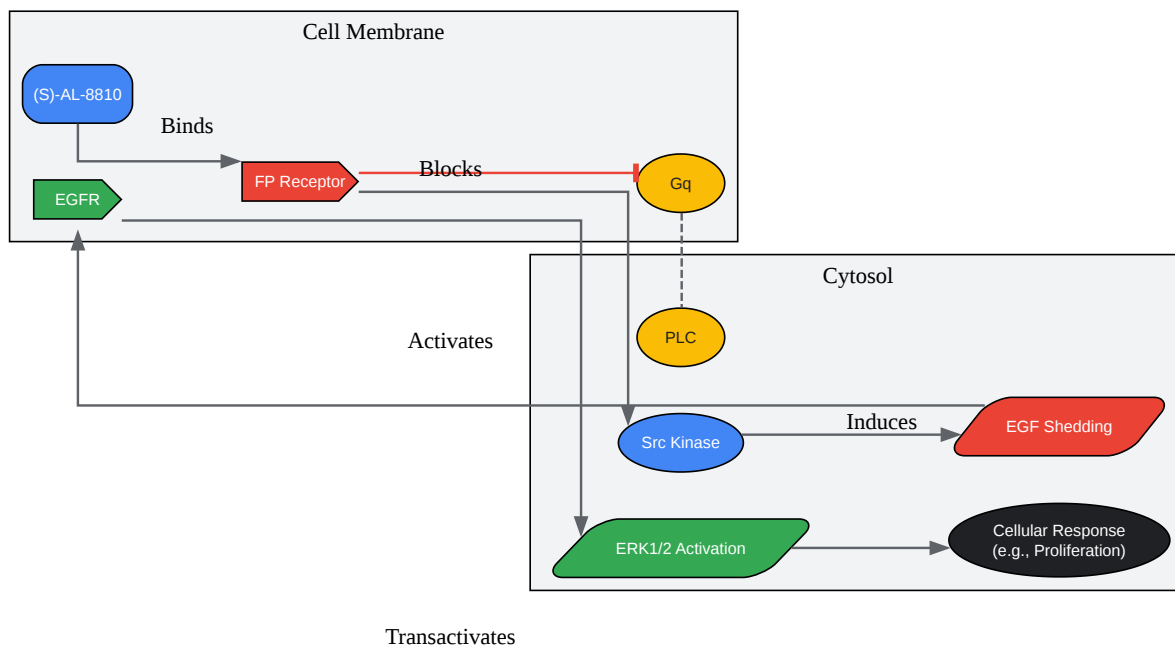
## Signaling Pathways

The following diagrams illustrate the canonical PGF<sub>2</sub>α signaling pathway and the antagonistic action of **(S)-AL-8810**, as well as the biased signaling pathway initiated by AL-8810.



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Caption: Canonical PGF2 $\alpha$  signaling pathway.



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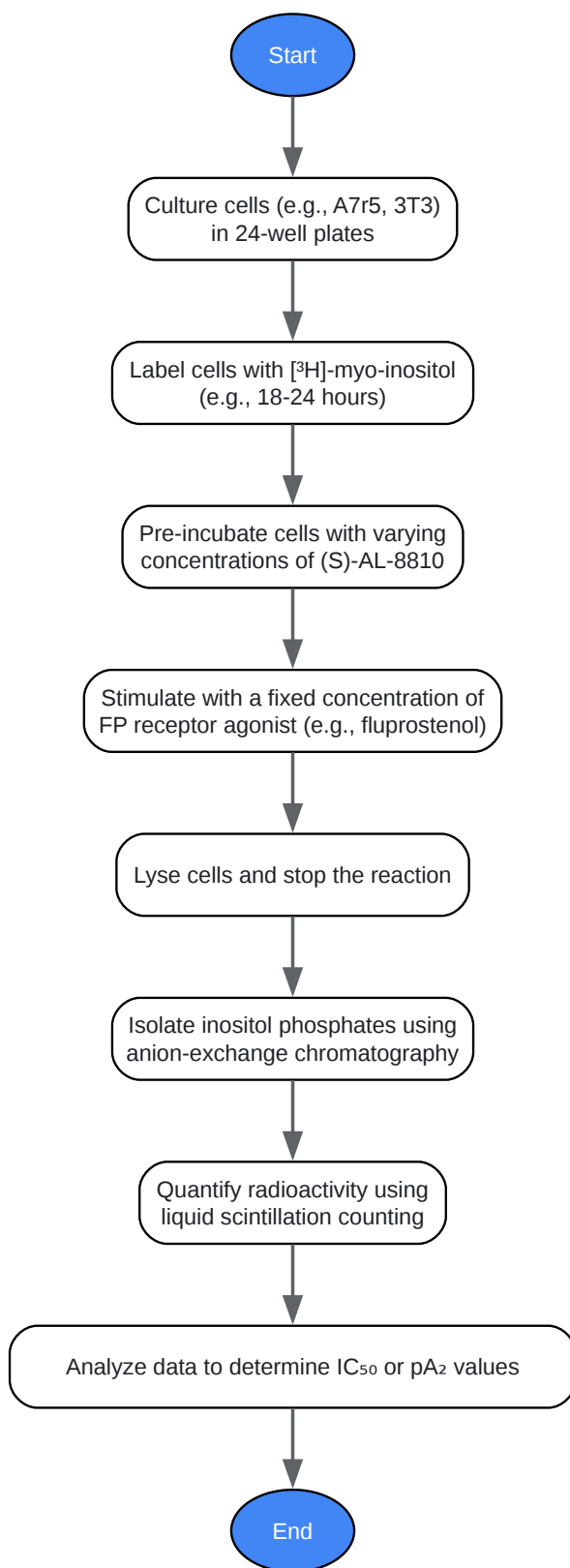
Caption: **(S)-AL-8810** antagonism and biased signaling.

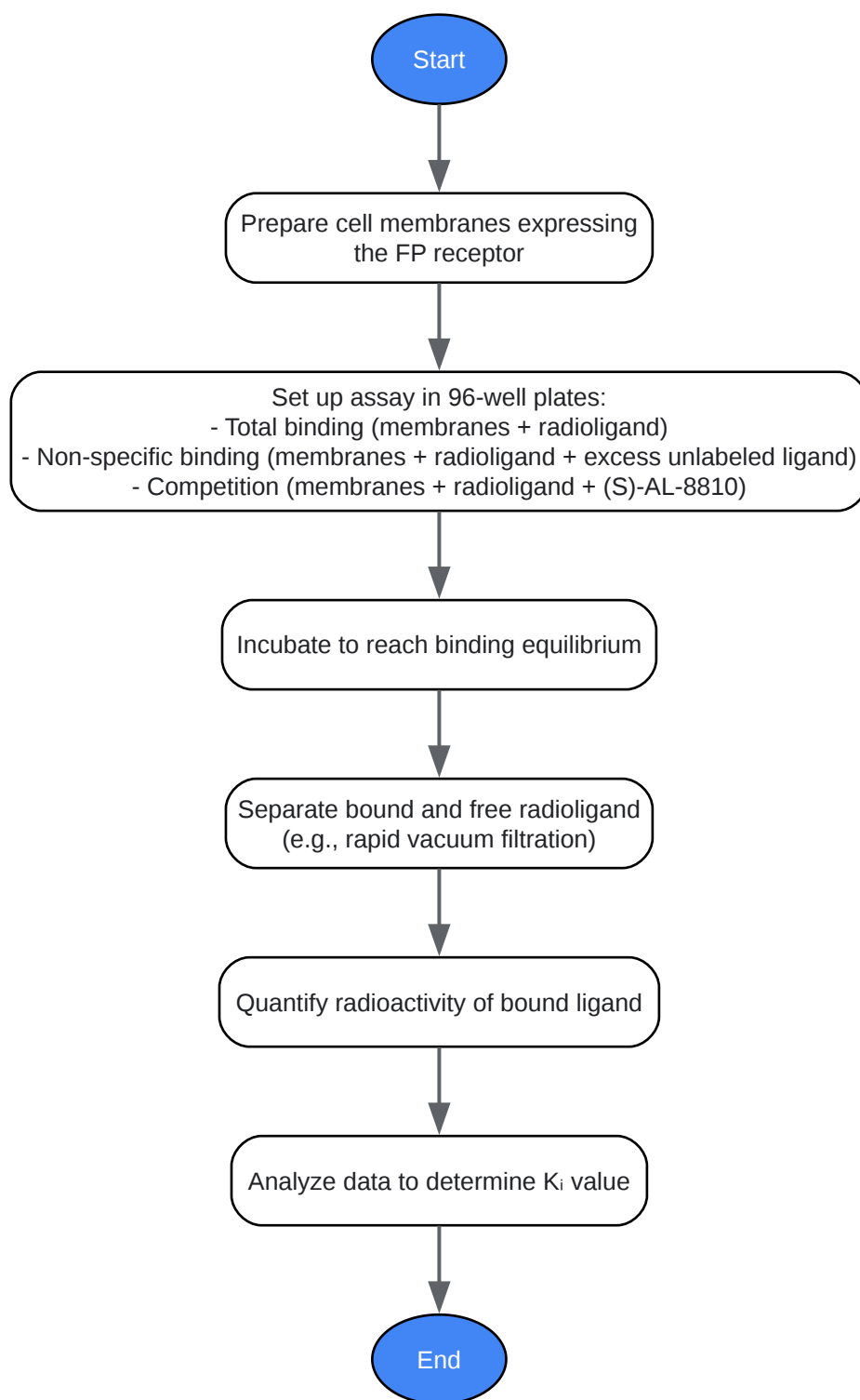
## Experimental Protocols

The following are generalized protocols for key assays used to characterize the activity of **(S)-AL-8810**. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

### Phospholipase C (PLC) Activity Assay (Inositol Phosphate Accumulation)

This assay measures the ability of **(S)-AL-8810** to inhibit agonist-induced PLC activity by quantifying the accumulation of inositol phosphates (IPs).





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